Hexa-2,4-diene-1,6-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-2,4-diene-1,6-diimine is an organic compound characterized by the presence of two conjugated double bonds and two imine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexa-2,4-diene-1,6-diimine can be synthesized through several methods. One common approach involves the reaction of diacetylene with formaldehyde in the presence of a polar solvent and a silver catalyst . The reaction is typically carried out at temperatures ranging from 0 to 150°C and pressures from 0.01 to 10 bar .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Hexa-2,4-diene-1,6-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The double bonds and imine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Hexa-2,4-diene-1,6-diimine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexa-2,4-diene-1,6-diimine involves its interaction with molecular targets through its conjugated double bonds and imine groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Hexa-2,4-diene-1,6-diimine can be compared with other similar compounds, such as:
Hexa-2,4-diyne-1,6-diamine: This compound has similar structural features but contains triple bonds instead of double bonds.
Hexa-2,4-diene: A simpler compound with only double bonds and no imine groups.
The uniqueness of this compound lies in its combination of conjugated double bonds and imine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
138846-90-9 |
---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
hexa-2,4-diene-1,6-diimine |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-8H |
InChI Key |
TUTPLVGFFJWWGZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC=N)C=CC=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.